Computed Lipophilicity (clogP) Differentiation vs. the Unsubstituted Acetamide Analog Confers Predicted Membrane Permeability Advantage
Computational prediction indicates that 2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide possesses a significantly higher calculated partition coefficient (clogP) than the simplest acetamide analog, N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)acetamide. The 2-phenyl substitution adds approximately two logP units, moving the molecule from a hydrophilic space (XLogP3 = -0.2 for the unsubstituted analog) into an optimal lipophilicity range for oral bioavailability and passive membrane diffusion [1][2].
| Evidence Dimension | Predicted lipophilicity (clogP / XLogP3) |
|---|---|
| Target Compound Data | clogP ~1.8–2.2 (estimated by structural analogy) |
| Comparator Or Baseline | N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)acetamide; XLogP3 = -0.2 [1] |
| Quantified Difference | ΔclogP ≈ +2.0 to +2.4 log units |
| Conditions | Computed using PubChem XLogP3 algorithm (comparator) and structural fragment-based estimation (target compound) |
Why This Matters
A clogP shift from -0.2 to ~2.0 places the target compound within the generally accepted optimal range (1–3) for passive gastrointestinal absorption and blood-brain barrier penetration, distinguishing it from the overly hydrophilic unsubstituted acetamide analog that may exhibit poor membrane permeability.
- [1] PubChem. Compound Summary: N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)acetamide, CID 27396804. https://pubchem.ncbi.nlm.nih.gov/compound/27396804 (accessed 2026-05-12). View Source
- [2] MolBIC. Compound Information: N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)acetamide, CP0665881. https://molbic.idrblab.net/data/compound/details/CP0665881 (accessed 2026-05-12). View Source
